(1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride

Description

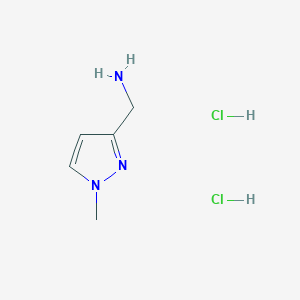

(1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride is a pyrazole-derived amine salt with the molecular formula C₅H₁₂Cl₂N₃ (calculated based on its hydrochloride analog in ). As a dihydrochloride salt, it exhibits enhanced water solubility compared to its freebase form, making it advantageous for pharmaceutical and chemical applications. The compound’s core structure consists of a pyrazole ring substituted with a methyl group at the 1-position and an aminomethyl group at the 3-position, with two equivalents of hydrochloric acid forming the salt .

Properties

IUPAC Name |

(1-methylpyrazol-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c1-8-3-2-5(4-6)7-8;;/h2-3H,4,6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTXRVFBLIYHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride primarily involves the transformation of 1-methyl-1H-pyrazol-3-ylmethanol into the corresponding amine salt. The key synthetic approach includes:

Amination of 1-methyl-1H-pyrazol-3-ylmethanol: This reaction is typically conducted by treating the alcohol precursor with ammonium chloride under acidic conditions. The acidic environment facilitates the substitution of the hydroxyl group by an amine group, forming the methanamine moiety.

Use of strong acid catalysts: To promote the amination, strong acids such as hydrochloric acid are employed. These acids protonate the hydroxyl group, making it a better leaving group and enabling nucleophilic attack by ammonia or ammonium salts.

Heating: The reaction mixture is usually heated to accelerate the conversion, with temperatures optimized to balance reaction rate and minimize side reactions.

Formation of dihydrochloride salt: After amination, the free amine is converted to its dihydrochloride salt by treatment with hydrochloric acid, enhancing the compound's stability and solubility.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using controlled reactors designed to optimize yield and purity. The process involves:

Large-scale reactors: Batch or continuous flow reactors equipped with temperature and pH control to maintain optimal reaction conditions.

Multi-step synthesis: The production may include intermediate purification steps such as extraction, crystallization, and filtration to isolate the intermediate and final products.

Purification and crystallization: The final dihydrochloride salt is purified by recrystallization from suitable solvents to achieve high purity, essential for pharmaceutical or research applications.

Quality control: Analytical techniques such as HPLC, NMR, and IR spectroscopy are employed to confirm the identity and purity of the compound.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Amination | 1-methyl-1H-pyrazol-3-ylmethanol, ammonium chloride, strong acid catalyst (HCl) | Convert alcohol to amine | Acid catalysis and heating required |

| Salt formation | Excess hydrochloric acid | Formation of dihydrochloride salt | Enhances solubility and stability |

| Purification | Recrystallization from solvents (e.g., ethanol, water) | Remove impurities | Critical for pharmaceutical grade |

| Industrial scale-up | Controlled reactors, temperature/pH control | Ensure reproducibility and yield | Use of continuous flow possible |

Chemical Reaction Analysis

The amination reaction mechanism involves protonation of the hydroxyl group on the pyrazolylmethanol, followed by nucleophilic substitution by ammonia or ammonium ion, resulting in the formation of the methanamine group. The dihydrochloride salt is formed by protonation of the amine nitrogen atoms with hydrochloric acid.

The compound can undergo further chemical transformations such as oxidation, reduction, and substitution at the pyrazole ring or the amine group, but these are beyond the scope of the preparation methods.

Research Findings and Optimization

Yield and purity: Optimizing the molar ratio of ammonium chloride and acid catalyst, reaction temperature (typically moderate heating around 60–100°C), and reaction time (several hours) improves yield and reduces side products.

Solvent choice: Polar solvents or solvent mixtures that dissolve both starting materials and ammonium salts facilitate better reaction kinetics.

Crystallization conditions: Slow cooling and choice of solvent system affect crystal size and purity of the dihydrochloride salt.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Condition | Effect on Reaction |

|---|---|---|

| Temperature | 60–100°C | Higher temp increases rate but may cause side reactions |

| Acid catalyst | Concentrated HCl or similar strong acid | Protonates hydroxyl, facilitates substitution |

| Ammonium chloride ratio | 1.2–2 equivalents | Excess ensures complete amination |

| Reaction time | 4–12 hours | Longer time increases conversion |

| Solvent | Water, ethanol, or mixtures | Solubility and reaction medium impact |

| Purification | Recrystallization from ethanol/water | Improves purity and crystal form |

Chemical Reactions Analysis

(1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazole derivatives or other oxidized products.

Reduction: Reduction reactions can lead to the formation of amine derivatives .

Substitution: Substitution reactions can occur at the pyrazole ring, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed:

Oxidation: Oxidation products include pyrazole-3-carboxylic acid and pyrazole-3-aldehyde .

Reduction: Reduction products include 1-methyl-1H-pyrazol-3-ylmethanamine and 1-methyl-1H-pyrazol-3-ylmethanol .

Substitution: Substituted pyrazoles can include halogenated pyrazoles and alkylated pyrazoles .

Scientific Research Applications

Overview

(1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride is a pyrazole derivative with the molecular formula . This compound has gained attention in various fields due to its unique chemical properties and potential applications in medicinal chemistry, agrochemicals, and biological research.

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of various pyrazole derivatives, which have demonstrated significant pharmacological activities. Pyrazole derivatives are known for their roles in drug development targeting diseases such as cancer, inflammation, and neurological disorders.

- Antitumor Activity : Research has indicated that pyrazole derivatives exhibit antitumor effects. For instance, specific studies have shown that they can induce apoptosis in cancer cell lines like MDA-MB-231 through caspase activation.

- Enzyme Inhibition : The compound has been explored for its potential as an inhibitor of enzymes such as monoamine oxidases, which are involved in neurotransmitter metabolism. Some derivatives have shown reversible and non-competitive inhibition profiles .

Biological Studies

In biological research, this compound is utilized to investigate the biological roles of pyrazole compounds. Its ability to interact with various molecular targets makes it a valuable tool for studying cellular pathways and mechanisms.

- Mechanism of Action : The compound binds to specific receptors or enzymes, leading to biological responses that can be analyzed in vitro and in vivo. This aspect is crucial for understanding its therapeutic potential.

Agrochemicals

The compound is also used in the synthesis of agrochemicals, where pyrazole derivatives play a role in enhancing crop protection and yield. These compounds can act as herbicides or fungicides due to their ability to inhibit specific biological pathways in pests and pathogens.

Case Studies

Several studies illustrate the efficacy of this compound and its derivatives:

Mechanism of Action

The mechanism by which (1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Below is a comparison of (1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride with related pyrazole- and aryl-substituted methanamine derivatives:

Physicochemical and Pharmacological Insights

Solubility and Stability :

- The dihydrochloride form of the target compound offers superior aqueous solubility compared to its hydrochloride analog (147.61 g/mol vs. ~195.09 g/mol) due to the additional HCl molecule .

- Pyridinyl-substituted analogs (e.g., [1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride) may exhibit dual solubility characteristics—polar interactions from the pyridine ring and salt-enhanced solubility .

Lipophilicity and Bioavailability :

- Aryl-substituted derivatives, such as the phenyl- or chlorophenyl-containing compounds, display increased lipophilicity (logP values estimated to be higher), which could enhance blood-brain barrier penetration but reduce water solubility .

Synthetic Accessibility :

- The synthesis of simpler analogs like the target compound typically involves direct alkylation or protection/deprotection strategies (e.g., SEM-protected pyrazoles in ), whereas halogenated or aryl-substituted derivatives require more complex coupling reactions .

Biological Relevance :

- Chlorophenyl-substituted analogs (e.g., [1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride) may exhibit enhanced binding to receptors with hydrophobic pockets, leveraging halogen bonding .

- Pyridinyl-substituted derivatives could engage in π-π stacking or hydrogen bonding, making them suitable for enzyme targets like kinases .

Biological Activity

(1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride is a compound characterized by its pyrazole ring structure, with potential applications in medicinal chemistry due to its biological activity. This article provides a comprehensive overview of its biological properties, including interaction studies, potential therapeutic applications, and comparisons with structurally similar compounds.

The compound has the chemical formula C₅H₉N₃·2HCl and is identified by CAS number 1229623-76-0. It appears as a white crystalline solid, highly soluble in water due to its ionic nature from the two hydrochloride groups. The molecular structure includes a methyl group attached to the nitrogen atom of the pyrazole and a methanamine functional group, which may influence its biological activity.

Interaction Studies

Research indicates that this compound exhibits binding affinity towards various biological targets. Key studies have focused on its antimicrobial properties and potential as a drug candidate.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µM | |

| Escherichia coli | 75 µM | |

| Streptococcus pyogenes | 100 µM |

These findings suggest that the compound may possess significant antibacterial properties, making it a candidate for further development in antimicrobial therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Comparative studies with similar compounds reveal variations in activity levels based on structural differences.

Table 2: Comparison of Similar Compounds

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 1,3-Dimethyl-1H-pyrazol-4-amine | 0.87 | Strong antimicrobial properties |

| 1-Ethyl-3-methyl-1H-pyrazol-4-amine | 0.78 | CNS activity |

| 3-(Aminomethyl)-1,5-dimethylpyrazole | 0.80 | Potential anticancer activity |

| 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride | 0.85 | Similar pharmacological effects |

This table illustrates how slight modifications can lead to varying degrees of biological activity, underscoring the importance of SAR in drug design.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Anticancer Activity : A study demonstrated that derivatives of pyrazole compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB-231). The compound's mechanism was linked to apoptosis induction and cell cycle arrest at specific phases .

- Antibacterial Efficacy : In vitro tests showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for (1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride?

- Methodological Answer : The synthesis typically involves alkylation of a pyrazole precursor followed by amination and salt formation. For example, analogous compounds are synthesized via nucleophilic substitution using halogenated pyrazoles and methylamine under controlled pH. Post-synthesis, the dihydrochloride salt is formed by treating the free base with hydrochloric acid. Purification via recrystallization or column chromatography is critical to isolate the product .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C in a dry environment. Avoid contact with strong oxidizers (e.g., peroxides) due to potential reactivity. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles during handling. Ventilation systems should be employed to prevent inhalation exposure .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR in DMSO-d6 or CDCl3 to confirm structural integrity. For example, pyrazole protons typically resonate at δ 6.5–7.5 ppm, while methylamine protons appear at δ 2.5–3.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., expected [M+H] for CHNCl: ~184.04 Da).

- X-ray Crystallography : SHELX software can resolve crystal structures, confirming bond angles and salt formation .

Q. What are the solubility properties of this compound in common laboratory solvents?

- Methodological Answer : Dihydrochloride salts are generally water-soluble. Test solubility sequentially in polar (water, methanol), semi-polar (DMSO), and non-polar solvents (dichloromethane). Note: Limited data exists for this specific compound, but analogous pyrazole derivatives show >50 mg/mL solubility in DMSO .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield?

- Methodological Answer :

- Temperature : Conduct reactions at 50–60°C to balance kinetics and side-product formation.

- Catalyst Screening : Test palladium or copper catalysts for coupling steps.

- Purification : Compare HPLC (C18 column, 0.1% TFA in water/acetonitrile) vs. silica gel chromatography. Yields >70% are achievable with optimized gradients .

Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model NMR chemical shifts. Deviations >0.5 ppm may indicate impurities or tautomerism.

- Tandem MS/MS : Fragment ions can validate predicted dissociation pathways.

- Cross-Validation : Compare with PubChem-derived data for analogous compounds .

Q. What in vitro assays are suitable for evaluating biological activity?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-competitive probes).

- Cell Viability : MTT assays (IC determination) in cancer cell lines (e.g., HeLa or MCF-7). Include positive controls (e.g., doxorubicin) and triplicate replicates .

Q. How to assess the compound’s stability under varying pH and temperature?

- Methodological Answer :

- Accelerated Stability Studies : Incubate at pH 2, 7, and 9 (37°C for 72 hours). Monitor degradation via HPLC (retention time shifts ≥5% indicate instability).

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >200°C for pyrazole derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.